

Physical properties of N,N-Dimethylacetacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethylacetacetamide*

Cat. No.: B146725

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **N,N-Dimethylacetacetamide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **N,N-Dimethylacetacetamide** (DMAA). The information herein is intended to support research, development, and quality control activities by presenting key data, detailed experimental protocols, and a logical workflow for property determination.

Core Physical and Chemical Properties

N,N-Dimethylacetacetamide, with the CAS number 2044-64-6, is a clear, colorless to pale yellow liquid.^{[1][2]} Its chemical structure consists of a dimethylamino group attached to an acetacetamide moiety.^[1] This β -dicarbonyl compound is utilized as a co-promoter in the production of unsaturated polyester resins and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]}

Summary of Physical Properties

The quantitative physical properties of **N,N-Dimethylacetacetamide** are summarized in the table below. It is crucial to note that some reported values correspond to aqueous solutions of DMAA, and these are explicitly identified.

Property	Value	Conditions	Source(s)
Molecular Formula	C ₆ H ₁₁ NO ₂	-	[3][4][5]
Molecular Weight	129.16 g/mol	-	[3][4]
Appearance	Clear, colorless to yellow liquid	Ambient	[2][3][4]
Boiling Point	~175 - 182 °C	Atmospheric Pressure	[3][4]
105 °C	80% solution in H ₂ O	[2]	
Density	~0.94 g/cm ³	Not specified	[3]
1.02 g/cm ³	20 °C	[4]	
1.067 g/mL	25 °C (80% solution in H ₂ O)		
Flash Point	122 °C (251.6 °F)	Closed cup	
Refractive Index	1.447	20 °C (80% solution in H ₂ O)	
pKa	12.82 ± 0.46	Predicted	[1]
Water Solubility	Soluble, slowly hydrolyzes	Ambient	[1][6]
Organic Solvent Solubility	Miscible with many organic solvents (e.g., ethanol, chloroform), poorly soluble in aliphatic hydrocarbons.	Ambient	[3][4]

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining key physical properties of **N,N-Dimethylacetooacetamide**.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is employed to determine the precise molecular weight by measuring the mass-to-charge ratio (m/z) of ionized molecules.

- Objective: To confirm the molecular weight of **N,N-Dimethylacetamide**.
- Methodology:
 - Sample Preparation: A dilute solution of **N,N-Dimethylacetamide** is prepared using a suitable volatile solvent like methanol or acetonitrile.[7]
 - Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for this compound.[7]
 - Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.[7]
 - Detection: A detector quantifies the abundance of ions at each m/z value.[7]
 - Data Analysis: The resulting mass spectrum is analyzed. The molecular ion peak $[M]^+$ for **N,N-Dimethylacetamide** should be observed at approximately m/z 129.16.[3][8]

Density Determination Using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precise, known volume.

- Objective: To measure the density of **N,N-Dimethylacetamide** at a specific temperature.
- Methodology:
 - Calibration: The mass of the clean, dry pycnometer (m_0) is measured. The pycnometer is then filled with a reference liquid of known density, typically distilled water, at a controlled temperature. The mass of the pycnometer filled with the reference liquid (m_1) is recorded. The volume of the pycnometer (V) is calculated using the known density of the reference liquid.[7][9]

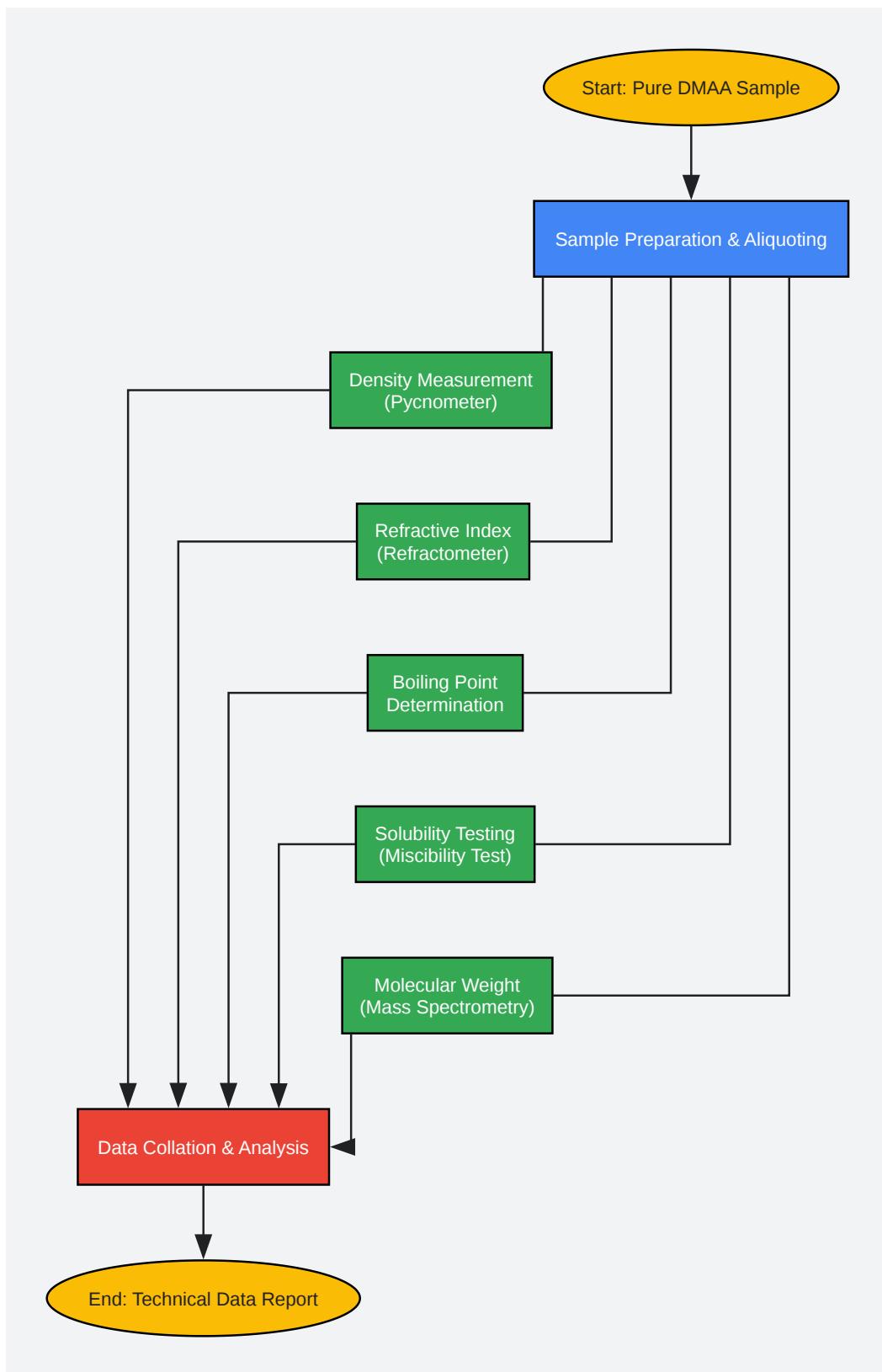
- Sample Measurement: The pycnometer is emptied, dried, and filled with **N,N-Dimethylacetamide** at the same controlled temperature. The mass of the pycnometer filled with the sample (m_2) is measured.[7]
- Calculation: The density of **N,N-Dimethylacetamide** (ρ) is calculated using the formula: $\rho = (m_2 - m_0) / V$.[7]

Refractive Index Determination

The refractive index, a measure of how light propagates through a substance, is a characteristic property that can be used for identification and purity assessment.

- Objective: To measure the refractive index of **N,N-Dimethylacetamide**.
- Methodology:
 - Instrumentation: A digital refractometer equipped with a sodium D-line light source (589 nm) and precise temperature control is used.[10]
 - Calibration: The instrument is calibrated daily using distilled water or a standard of known refractive index.[10]
 - Measurement: A small sample of **N,N-Dimethylacetamide** is placed on the prism of the refractometer. The temperature is allowed to stabilize.
 - Data Acquisition: The refractive index value is recorded once the reading is stable. The process is typically repeated to ensure reproducibility.

Solubility and Miscibility Determination


This protocol provides a qualitative and semi-quantitative method for assessing the solubility of **N,N-Dimethylacetamide** in various solvents.

- Objective: To determine if **N,N-Dimethylacetamide** is miscible, partially miscible, or immiscible in a given solvent.
- Methodology:

- Initial Miscibility Test (Qualitative):
 - Add 0.5 mL of the test solvent to a clear glass vial.
[11]
 - Add 0.5 mL of **N,N-Dimethylacetamide** to the same vial.
[11]
 - Cap the vial and shake vigorously for 30 seconds.
[11]
 - Allow the mixture to stand for at least 5 minutes and observe.
[11]
 - Observation: A single, clear, homogeneous phase indicates miscibility. The formation of two distinct layers indicates immiscibility. A cloudy solution or emulsion suggests partial miscibility.
[11]
- Semi-Quantitative Determination (for Poorly Soluble Solvents):
 - Add a known volume (e.g., 1.0 mL) of the test solvent to a vial.
[11]
 - Using a micropipette, add a small, known volume (e.g., 10 μ L) of **N,N-Dimethylacetamide**.
[11]
 - Cap and mix until the solute is fully dissolved. Continue adding small, known increments of **N,N-Dimethylacetamide**, mixing thoroughly after each addition, until saturation is reached (i.e., the solute no longer dissolves).
[11]
 - The total volume of solute added before saturation provides a semi-quantitative measure of solubility. For precise quantitative data, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.
[11][12]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of **N,N-Dimethylacetamide**.

[Click to download full resolution via product page](#)

Workflow for Physical Property Characterization of DMAA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. N,N-Dimethylacetamide | 2044-64-6 [chemicalbook.com]
- 3. Buy N,N-Dimethylacetamide (EVT-295773) | 2044-64-6 [evitachem.com]
- 4. N,N-Dimethylacetamide/ DMAA Industrial Grade Chemicals CAS 2044-64-6 [sxzorui.com]
- 5. N,N-Dimethylacetamide (CAS 2044-64-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. N,N-Dimethylacetamide [webbook.nist.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Density, Speed of Sound, Refractive Index, and the Derived Properties of Binary Mixtures of N,N-Dimethylacetamide with 1-Butanol, 1-Pentanol, Furfural, or Furfuryl Alcohol at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical properties of N,N-Dimethylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146725#physical-properties-of-n-n-dimethylacetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com